molecular formula C6H6O4 B1628279 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one CAS No. 20328-66-9

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one

Cat. No.: B1628279
CAS No.: 20328-66-9
M. Wt: 142.11 g/mol
InChI Key: NALZOZFDXIXENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dihydroxyethanone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with dihydroxyacetone under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product . Another method involves the use of furan-2-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride and then reacted with dihydroxyacetone in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. Furfural can be converted to furan-2-carbaldehyde through catalytic hydrogenation, followed by the condensation reaction with dihydroxyacetone . This method is advantageous due to the availability of furfural from renewable resources and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Furan-2-ylmethanol.

    Substitution: Various esters and ethers depending on the substituents used.

Comparison with Similar Compounds

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one can be compared with other furan derivatives such as furan-2-carboxylic acid, furan-2-ylmethanol, and 5-hydroxymethylfurfural.

The uniqueness of this compound lies in its combination of the furan ring and the dihydroxyethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-yl)-2,2-dihydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALZOZFDXIXENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569558
Record name 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20328-66-9
Record name 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Reactant of Route 2
1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Reactant of Route 3
1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Reactant of Route 4
1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Reactant of Route 5
1-(Furan-2-yl)-2,2-dihydroxyethan-1-one
Reactant of Route 6
1-(Furan-2-yl)-2,2-dihydroxyethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.